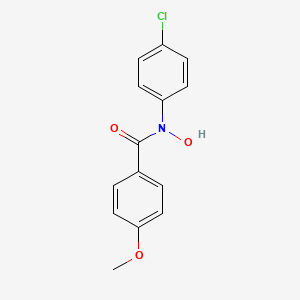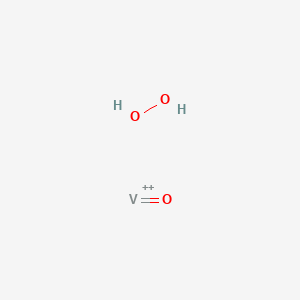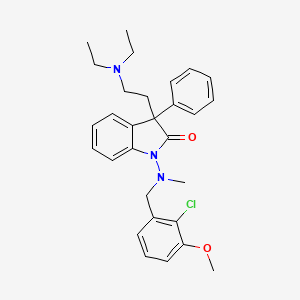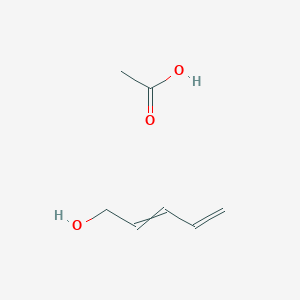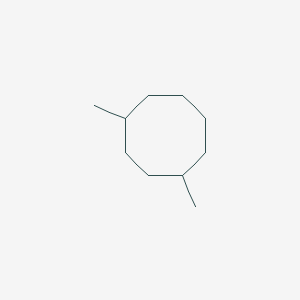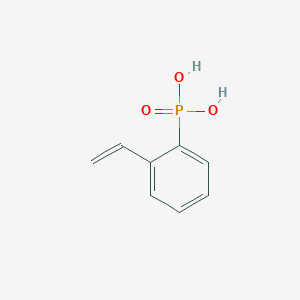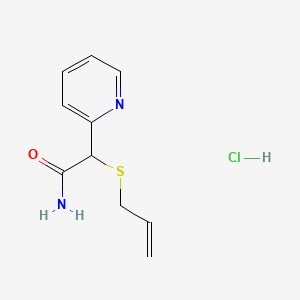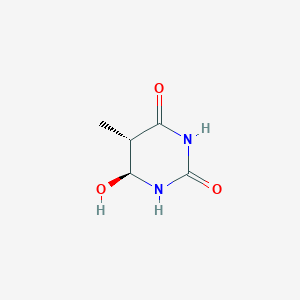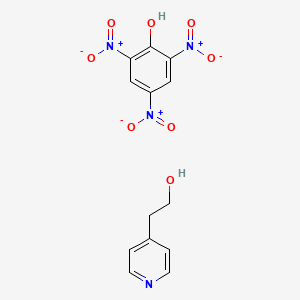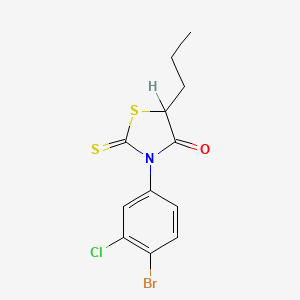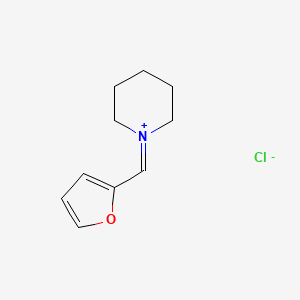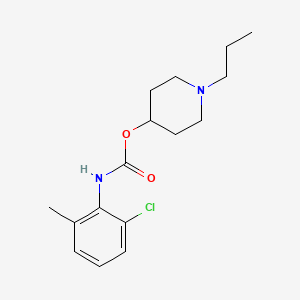
Carbanilic acid, 2-chloro-6-methyl-, N-propyl-4-piperidinyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbanilic acid, 2-chloro-6-methyl-, N-propyl-4-piperidinyl ester is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a carbanilic acid core with a 2-chloro-6-methyl substitution, an N-propyl group, and a 4-piperidinyl ester moiety. Its complex structure allows it to participate in diverse chemical reactions and makes it a subject of interest in scientific research.
Méthodes De Préparation
The synthesis of carbanilic acid, 2-chloro-6-methyl-, N-propyl-4-piperidinyl ester typically involves multiple steps, including the formation of the carbanilic acid core, chlorination, methylation, and esterification with N-propyl-4-piperidinyl. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to produce the compound efficiently.
Analyse Des Réactions Chimiques
Carbanilic acid, 2-chloro-6-methyl-, N-propyl-4-piperidinyl ester undergoes various chemical reactions, including:
Oxidation: This reaction can alter the functional groups within the compound, potentially forming new derivatives.
Reduction: Reduction reactions can modify the ester or carbanilic acid core, leading to different products.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others, often using reagents like halogens or nucleophiles. Common reagents and conditions for these reactions include oxidizing agents, reducing agents, and specific catalysts. The major products formed depend on the reaction type and conditions used.
Applications De Recherche Scientifique
Carbanilic acid, 2-chloro-6-methyl-, N-propyl-4-piperidinyl ester has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which carbanilic acid, 2-chloro-6-methyl-, N-propyl-4-piperidinyl ester exerts its effects involves interactions with molecular targets such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Carbanilic acid, 2-chloro-6-methyl-, N-propyl-4-piperidinyl ester can be compared with other similar compounds, such as:
Carbanilic acid derivatives: These compounds share the carbanilic acid core but differ in their substituents, leading to variations in reactivity and applications.
Piperidinyl esters: Compounds with a piperidinyl ester moiety may have similar properties but differ in their overall structure and function. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
33531-32-7 |
|---|---|
Formule moléculaire |
C16H23ClN2O2 |
Poids moléculaire |
310.82 g/mol |
Nom IUPAC |
(1-propylpiperidin-4-yl) N-(2-chloro-6-methylphenyl)carbamate |
InChI |
InChI=1S/C16H23ClN2O2/c1-3-9-19-10-7-13(8-11-19)21-16(20)18-15-12(2)5-4-6-14(15)17/h4-6,13H,3,7-11H2,1-2H3,(H,18,20) |
Clé InChI |
JMHSMFKQKRUZBH-UHFFFAOYSA-N |
SMILES canonique |
CCCN1CCC(CC1)OC(=O)NC2=C(C=CC=C2Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Anilino-2-methoxybenzenediazonium; 1-(methoxymethyl)-4-[4-(methoxymethyl)phenoxy]benzene; 2,4,6-trimethylbenzenesulfonic acid](/img/structure/B14690772.png)
![[(E)-(Quinolin-8-yl)diazenyl][2-(quinolin-8-yl)hydrazinylidene]acetonitrile](/img/structure/B14690778.png)
